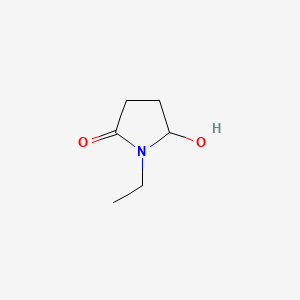

1-Ethyl-5-hydroxypyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

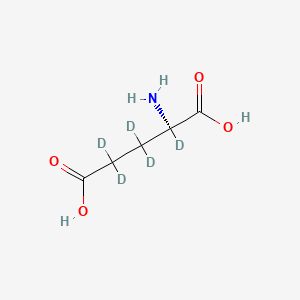

1-Ethyl-5-hydroxypyrrolidin-2-one, commonly known as EHP, is a chemical compound widely used in scientific research. It is a cyclic amide, with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-hydroxypyrrolidin-2-one is based on the pyrrolidine ring, a five-membered nitrogen heterocycle. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-5-hydroxypyrrolidin-2-one are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Aplicaciones Científicas De Investigación

Isolation from Natural Sources : 1-Ethyl-5-hydroxypyrrolidin-2-one, under the general category of 5-hydroxypyrrolidin-2-one derivatives, has been isolated from natural sources like Jatropha curcas and Pteridium aquilinum. These studies suggest its presence in various plants and its potential use in natural product chemistry and pharmacognosy (Staubmann et al., 1999); (Chen et al., 2008).

Biological and Pharmacological Activities : Studies have demonstrated the anti-inflammatory, antibacterial, antisecretory, and cytotoxic properties of 5-hydroxypyrrolidin-2-one, suggesting its application in medicinal chemistry and drug development (Kuhnt et al., 1995).

Pharmacological Profiles : Research into the pharmacology of derivatives of 5-hydroxypyrrolidin-2-one has led to the development of compounds with potential application in the treatment of conditions like platelet aggregation, indicating its role in cardiovascular drug research (Ogawa et al., 2002).

Chemical Synthesis : The compound has been used in the regio- and stereoselective synthesis of polysubstituted derivatives, highlighting its role in synthetic organic chemistry and drug synthesis (da Silva et al., 2020).

Synthesis of Biologically Active Compounds : Its use in the synthesis of compounds with potential antimicrobial activity further underscores its importance in pharmaceutical research (Uno et al., 1987).

Application in Porphyria Research : Quantitation of related pyrrolidin-2-one derivatives in patients with acute intermittent porphyria indicates its significance in clinical biochemistry and diagnostic studies (Graham et al., 1979).

Corrosion Inhibition : Research has also explored its derivatives as corrosion inhibitors for steel in acidic environments, suggesting applications in materials science and engineering (Bouklah et al., 2006).

Enzyme Catalysed Synthesis : Its synthesis using enzyme-catalyzed processes implies its role in green chemistry and biocatalysis (Humphrey et al., 2000).

Synthesis of Novel Derivatives : Novel syntheses and cytotoxic evaluation of its derivatives indicate its application in the development of anticancer agents (Janecki et al., 2005).

Analytical Applications : Its metabolites have been quantitatively analyzed in human urine, suggesting its relevance in toxicology and occupational health studies (Jönsson & Akesson, 1997).

Direcciones Futuras

While specific future directions for 1-Ethyl-5-hydroxypyrrolidin-2-one are not mentioned in the available literature, the field of drug discovery continues to explore the potential of pyrrolidine derivatives for the treatment of various diseases . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Propiedades

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 |

Source

|

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-hydroxy-2-pyrrolidinone | |

CAS RN |

72954-65-5 |

Source

|

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)

![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)